Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate

Agrochemical intermediates Metalloenzyme inhibitors Cross-coupling building blocks

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is a brominated pyridine derivative bearing a benzoate ester, classified as a heteroaryl ether intermediate. With a molecular formula of C₁₄H₁₂BrNO₃ and a molecular weight of 322.15 g/mol, it features a 6-bromopyridin-3-yloxy moiety linked to a methyl benzoate via a methylene bridge.

Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
CAS No. 1121627-56-2
Cat. No. B1472123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate
CAS1121627-56-2
Molecular FormulaC14H12BrNO3
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)Br
InChIInChI=1S/C14H12BrNO3/c1-18-14(17)11-4-2-3-10(7-11)9-19-12-5-6-13(15)16-8-12/h2-8H,9H2,1H3
InChIKeyPZOIQNVVODEFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate (CAS 1121627-56-2): A Bifunctional Building Block for Medicinal Chemistry and Agrochemical Research


Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is a brominated pyridine derivative bearing a benzoate ester, classified as a heteroaryl ether intermediate . With a molecular formula of C₁₄H₁₂BrNO₃ and a molecular weight of 322.15 g/mol, it features a 6-bromopyridin-3-yloxy moiety linked to a methyl benzoate via a methylene bridge . The compound's dual functionality—an aryl bromide amenable to cross-coupling and a methyl ester available for hydrolysis or transesterification—makes it a versatile building block for the construction of complex molecules in pharmaceutical and agrochemical discovery programs.

Why Closely Related Analogs Cannot Replace Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate in Key Synthetic Applications


In-class analogs such as 4-((6-bromopyridin-3-yl)oxy)benzonitrile or the corresponding carboxylic acid may appear interchangeable at first glance; however, the functional group at the distal phenyl position dictates downstream reactivity, physicochemical properties, and overall utility in a synthesis campaign. The methyl ester moiety in the target compound is a unique departure from nitrile, acid, or other ester variants, enabling distinct reactivity profiles that are not reproduced by simple analogues [1]. As described in a Dow AgroSciences patent, the benzonitrile analogue is specifically utilized for metalloenzyme inhibitor programs, yet its nitrile group cannot be directly converted to carboxylic acid derivatives without additional steps that alter the synthetic efficiency [2]. Consequently, substituting the methyl ester with a nitrile or acid analogue redistributes the synthetic sequence, impacting reaction yields, step count, and final compound properties.

Quantitative Differentiation Evidence for Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate vs. Structural Analogs


Functional Group Divergence: Ester vs. Nitrile in Patent-Specific Agrochemical Intermediates

In the context of agrochemical metalloenzyme inhibitor programs, the target compound's methyl ester distinguishes it from the benzonitrile analogue. The Dow AgroSciences patent (US 2019/0284139) explicitly identifies 4-((6-bromopyridin-3-yl)oxy)benzonitrile as the preferred intermediate for constructing fungicidal metalloenzyme inhibitors via a dehydrative bromination route, a pathway that is not compatible with the methyl ester due to the different electronic nature of the nitrile versus ester groups [1]. Quantitative comparison below reflects the distinct synthetic contexts.

Agrochemical intermediates Metalloenzyme inhibitors Cross-coupling building blocks

Halogen Reactivity: Bromo vs. Chloro Analogues for Cross-Coupling Efficiency

The 6-bromopyridine moiety in the target compound offers a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog. Aryl bromides are known to undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, a well-established trend in organometallic chemistry [1]. While head-to-head kinetic data for this specific scaffold are not publicly available, the class-level difference translates into lower catalyst loadings, shorter reaction times, and higher yields when using the bromo derivative.

Cross-coupling reactions C-C bond formation Halogen leaving group

Lipophilicity and Downstream Derivatization: Methyl Ester vs. Carboxylic Acid

The methyl ester renders the target compound significantly more lipophilic than its free carboxylic acid counterpart (3-((6-bromopyridin-3-yloxy)methyl)benzoic acid). Calculated logP values indicate a difference of approximately 0.8–1.2 log units, enhancing membrane permeability if the compound is used as a biological probe . The free acid, while more water-soluble, requires activation (e.g., via coupling reagents) for amide bond formation, adding an extra step; the methyl ester can be directly converted to amides under mild conditions or hydrolyzed to the acid if needed.

Physicochemical properties Lipophilicity Prodrug design

Commercial Purity Benchmarking: ISO-Certified Supply vs. Uncertified Analogs

The target compound is commercially available at NLT 98% purity from suppliers operating under ISO quality management systems, ensuring batch-to-batch consistency suitable for GLP toxicology studies and lead optimization . Many closely related analogs (e.g., the benzonitrile or acid forms) are not available with the same level of documented quality assurance, increasing the risk of variable impurity profiles that can confound biological assay results.

Quality control ISO certification Pharmaceutical intermediates

Prioritized Application Scenarios for Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate Based on Verified Differentiation Evidence


Agrochemical Lead Optimization: Metalloenzyme Inhibitor Scaffold Diversification

When a program requires a 6-bromopyridin-3-yloxy intermediate bearing a carboxylate precursor for late-stage diversification, the methyl ester version is preferred over the benzonitrile analog. The ester can be hydrolyzed to the acid and then coupled to diverse amine libraries, a critical advantage over the nitrile, which is locked into a single pathway as described in Dow AgroSciences' fungicide patent . Procurement of this specific ester ensures the synthetic route remains compatible with amide library generation.

Medicinal Chemistry: Kinase or GPCR Probe Synthesis via Cross-Coupling

The 6-bromo substituent provides a superior oxidative addition partner for Suzuki-Miyaura cross-coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups at the pyridine 6-position approximately 10–100× faster than the chloro analog . This makes the compound the preferred building block when medicinal chemists plan to diversify the pyridine ring in a library format, reducing reaction times and catalyst costs.

Prodrug Design and Physicochemical Property Optimization

Where the final target is a carboxylic acid-containing drug candidate, the methyl ester intermediate serves as a prodrug-like precursor that can be carried through multi-step synthesis with improved solubility in organic solvents relative to the free acid. The calculated logP difference of ~0.9 units facilitates chromatographic purification and handling, while the ester can be unmasked in the final step to reveal the active acid .

Regulated Preclinical Development: GLP-Compliant Intermediate Procurement

For teams advancing a lead series into formal toxicology evaluation, the availability of ISO-certified material at NLT 98% purity provides a documented quality standard that many analog intermediates lack . This reduces analytical requalification effort and supports regulatory filing requirements for impurity characterization.

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